CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a second-generation Buchwald catalyst. This compound is widely used in various palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CataCXium A-Pd-G2 involves the coordination of palladium with the ligand Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]. The reaction typically occurs under inert conditions to prevent oxidation and involves the use of solvents such as toluene or THF (tetrahydrofuran). The reaction mixture is often heated to facilitate the formation of the palladium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
CataCXium A-Pd-G2 is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Heck Reaction: Formation of substituted alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Sonogashira Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, and organoboranes. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and various heterocycles, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
CataCXium A-Pd-G2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which CataCXium A-Pd-G2 exerts its effects involves the formation of a palladium complex with the ligand. This complex facilitates the oxidative addition of the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
CataCXium A-Pd-G3: A third-generation Buchwald catalyst with similar applications but improved efficiency.
CataCXium Pd G4: Another variant with enhanced stability and reactivity.
XPhos Pd G3: A related catalyst used in similar cross-coupling reactions.
Uniqueness
CataCXium A-Pd-G2 is unique due to its high activity and selectivity in various cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in organic synthesis .
Properties
IUPAC Name |
bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKJIULTPCUPFN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49ClNPPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.